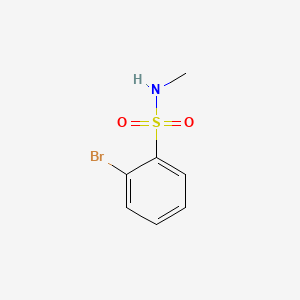

2-bromo-N-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCKMNXETNFFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357310 | |

| Record name | 2-bromo-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98192-14-4 | |

| Record name | 2-bromo-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-N-methylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of 2-bromo-N-methylbenzenesulfonamide in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-bromo-N-methylbenzenesulfonamide is a synthetic organic compound that belongs to the benzenesulfonamide class of molecules. While direct biological applications of this specific compound are not extensively documented in peer-reviewed literature, its primary and critical role in research is as a versatile chemical intermediate. It serves as a foundational building block in the synthesis of more complex and biologically active molecules. The presence of the sulfonamide group, a well-established pharmacophore, and the reactive bromo-substituent make it a valuable precursor in drug discovery and development, particularly for creating libraries of compounds for screening against various therapeutic targets.

This technical guide provides an in-depth overview of the synthesis of this compound and explores its application as a precursor for the development of potent enzyme inhibitors, a prominent area of research for sulfonamide derivatives.

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting from 2-bromoaniline. The first step involves the synthesis of the key intermediate, 2-bromobenzenesulfonyl chloride, which is then reacted with methylamine to yield the final product.

Step 1: Synthesis of 2-bromobenzenesulfonyl chloride

A common method for the synthesis of 2-bromobenzenesulfonyl chloride from 2-bromoaniline is via a Sandmeyer-type reaction. This involves diazotization of the aniline followed by a reaction with sulfur dioxide in the presence of a copper catalyst.

Experimental Protocol: Diazotization and Sandmeyer Reaction [1]

-

Diazotization: 2-bromoaniline (1 mol) is dissolved in a mixture of concentrated hydrochloric acid (4 mol) and water. The solution is cooled to between -5°C and 0°C in an ice-salt bath.

-

A solution of sodium nitrite (1-1.1 mol) in water is added dropwise to the cooled 2-bromoaniline solution, ensuring the temperature is maintained below 0°C.

-

Following the addition of sodium nitrite, a solution of zinc chloride (1-1.2 mol) in water is added dropwise, with the temperature kept between 0°C and 5°C.

-

The resulting diazonium salt solid is isolated by filtration and washed with dilute acid and a small amount of cold methanol.

-

Sulfonyl Chlorination: The isolated diazonium salt is then added to a solution of sulfur dioxide in a suitable solvent, such as acetic acid, containing a copper(I) chloride or copper(II) chloride catalyst.

-

The reaction mixture is stirred, and upon completion, the 2-bromobenzenesulfonyl chloride is isolated and purified, often by distillation or crystallization.

Step 2: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the amine group of methylamine attacks the electrophilic sulfur atom of the 2-bromobenzenesulfonyl chloride, displacing the chloride.

Experimental Protocol: Sulfonamide Formation [2]

-

2-bromobenzenesulfonyl chloride (1.96 mmol) is dissolved in ethanol (20 mL).

-

Methylamine (7.83 mmol) is added to the solution.

-

The reaction mixture is heated to reflux for 2 hours.

-

After the reaction is complete, the mixture is cooled, and the this compound can be isolated and purified, typically by recrystallization or column chromatography.

Application in Research: A Precursor to Bioactive Molecules

The primary utility of this compound in research lies in its role as a scaffold for generating novel compounds with potential therapeutic applications. The sulfonamide moiety is a known zinc-binding group, making it a key feature in the design of inhibitors for zinc-containing enzymes, such as carbonic anhydrases. The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to introduce additional chemical diversity.

Case Study: Development of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. Sulfonamides are a classic class of CA inhibitors.

While research may not have utilized this compound directly, numerous studies have synthesized and evaluated derivatives of similar benzenesulfonamides as potent CA inhibitors. The general principle involves modifying the aromatic ring or the sulfonamide nitrogen to enhance binding affinity and selectivity for different CA isoforms.

The following table summarizes the inhibition data for a series of hydrazonobenzenesulfonamide derivatives against four human carbonic anhydrase isoforms. This data illustrates the potency and selectivity that can be achieved through chemical modification of a core benzenesulfonamide structure, for which this compound could serve as a starting point.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Compound 5 | 18.5 | 9.8 | 34.3 | 7.8 |

| Compound 7 | 22.4 | 10.1 | 45.2 | 8.1 |

| Compound 12 | 45.5 | 11.5 | 55.4 | 9.2 |

| Compound 13 | 33.7 | 11.2 | 67.5 | 8.9 |

| Compound 27 | 28.9 | 10.8 | 41.8 | 7.9 |

| Compound 29 | 25.1 | 10.5 | 38.9 | 7.6 |

| Data extracted from a study on hydrazonobenzenesulfonamides and is presented here as a representative example of the type of quantitative data generated in the evaluation of sulfonamide-based inhibitors.[3] |

The inhibitory activity of synthesized compounds against various CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay.

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the test compounds are prepared, usually in DMSO.

-

Assay Buffer: A buffer solution (e.g., Tris-HCl) with a specific pH is prepared.

-

Measurement: The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator.

-

Procedure: A solution of the CA enzyme is mixed with the inhibitor at varying concentrations and incubated. This mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

-

Data Analysis: The initial rates of the reaction are measured, and the concentration of the inhibitor that produces 50% inhibition (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3]

Visualizing the Role in Drug Discovery

The following diagrams illustrate the synthetic utility of this compound and the mechanism of action of its derivatives.

Caption: Synthetic pathway from 2-bromobenzenesulfonyl chloride to a library of bioactive derivatives.

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.

Conclusion

References

An In-depth Technical Guide to 2-bromo-N-methylbenzenesulfonamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-N-methylbenzenesulfonamide, a halogenated aromatic sulfonamide. The document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential, though not yet experimentally confirmed, biological significance based on analogous compounds.

Core Compound Structure and Identifiers

This compound is characterized by a benzene ring substituted with a bromine atom at the ortho-position and a sulfonamide group, which is further N-alkylated with a methyl group.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 98192-14-4 | [1] |

| Molecular Formula | C₇H₈BrNO₂S | [1] |

| Canonical SMILES | CNS(=O)(=O)C1=CC=CC=C1Br | [1][2] |

| InChI | InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3 | [1][2] |

| InChIKey | HSCKMNXETNFFAJ-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological interactions. The data presented below is a combination of values from chemical suppliers and computationally predicted data from reputable databases.

Table 2: Computed and Physical Properties

| Property | Value | Source |

| Molecular Weight | 250.12 g/mol | [1][2] |

| Density | 1.601 g/cm³ | [3] |

| Boiling Point | 341.9 °C at 760 mmHg | [3] |

| Flash Point | 160.6 °C | [3] |

| XLogP3 | 1.6 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 1 | [1][2] |

| Topological Polar Surface Area | 54.6 Ų | [1][2] |

| Exact Mass | 248.94591 Da | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the synthesis of the precursor 2-bromobenzenesulfonyl chloride, followed by its reaction with methylamine.

Synthesis of 2-bromobenzenesulfonyl chloride

The precursor, 2-bromobenzenesulfonyl chloride, can be synthesized from 2-bromoaniline via a diazotization reaction followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-bromobenzenesulfonyl chloride

-

Diazotization:

-

Dissolve 2-bromoaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and cool it.

-

Add copper(I) chloride as a catalyst.

-

Add the cold diazonium salt solution portion-wise to this mixture while controlling the temperature.

-

-

Work-up and Purification:

-

After the reaction is complete, pour the mixture onto crushed ice.

-

Collect the precipitated solid by filtration or extract the mixture with an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

Synthesis of this compound

The final product is synthesized by the reaction of 2-bromobenzenesulfonyl chloride with methylamine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup:

-

Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as ethanol or dichloromethane in a reaction flask.

-

Cool the solution to 0 °C.

-

-

Addition of Methylamine:

-

Add methylamine (a solution in a suitable solvent, or condensed gas) (2.0-4.0 eq) to the cooled solution of 2-bromobenzenesulfonyl chloride. A base like triethylamine or pyridine can also be included to neutralize the HCl byproduct.

-

-

Reaction Progression:

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For some protocols, refluxing the mixture for a couple of hours may be necessary to drive the reaction to completion.[4]

-

-

Work-up and Purification:

-

After the reaction is complete, quench the reaction with water.

-

If a water-immiscible organic solvent was used, separate the organic layer. Wash it successively with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | ~8.0-7.8 (m, 1H, Ar-H), ~7.6-7.3 (m, 3H, Ar-H), ~4.8 (br s, 1H, NH), ~2.7 (d, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃) | ~139, ~134, ~132, ~128, ~127, ~120 (Ar-C), ~30 (N-CH₃) |

| IR (ATR, cm⁻¹) | ~3250 (N-H stretch), ~1330 & ~1160 (S=O stretch), ~750 (C-Br stretch) |

| Mass Spec (ESI-MS) m/z | [M+H]⁺: 250.0, 252.0 (approx. 1:1 ratio for Br isotopes) |

Workflow for Spectroscopic Characterization

Caption: Experimental workflow for structural elucidation.

Potential Biological Activity and Signaling Pathways (Hypothetical)

Specific biological activities for this compound have not been reported in the scientific literature. However, the benzenesulfonamide scaffold is a well-known pharmacophore present in numerous therapeutic agents. Based on the activities of structurally related compounds, we can hypothesize potential biological targets.

Many benzenesulfonamide derivatives are known inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes.[5] The sulfonamide moiety can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition.[5]

Hypothetical Mechanism of Action: Carbonic Anhydrase Inhibition

Caption: Hypothetical inhibition of carbonic anhydrase.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the available information on this compound. While there is a solid foundation for its synthesis and predicted physicochemical properties, a significant opportunity exists for further research. Experimental validation of its properties, comprehensive spectroscopic characterization, and investigation into its biological activities, particularly as an enzyme inhibitor, would be valuable contributions to the fields of medicinal chemistry and drug discovery. The protocols and data presented herein provide a strong starting point for such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-N-methylbenzenesulphonamide | C7H8BrNO2S | CID 850141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 4. 2-Bromo-N-methylbenzenesulphonamide synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to 2-bromo-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-N-methylbenzenesulfonamide, a member of the benzenesulfonamide class of compounds. Benzenesulfonamides are a well-established and versatile scaffold in medicinal chemistry, known for a wide range of pharmacological activities. This document consolidates key chemical data, a plausible synthetic route, and explores the potential biological significance of this compound to support ongoing research and development efforts.

Chemical Identity and Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 1: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 98192-14-4 | [1][2][3] |

| Molecular Formula | C₇H₈BrNO₂S | [1] |

| Molecular Weight | 250.12 g/mol | [1] |

| Canonical SMILES | CNS(=O)(=O)C1=CC=CC=C1Br | [1] |

| InChI Key | HSCKMNXETNFFAJ-UHFFFAOYSA-N | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.6 | [1] |

| Topological Polar Surface Area | 54.6 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 248.94591 Da | [1] |

Synthesis and Experimental Protocols

While specific, peer-reviewed experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a reliable synthetic pathway can be proposed based on established methods for sulfonamide formation. The most direct approach involves the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and methylamine.[4]

Proposed Synthesis of this compound

The synthesis can be logically approached by reacting 2-bromobenzenesulfonyl chloride with methylamine. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.

A generalized experimental protocol is provided below.

Materials:

-

2-bromobenzenesulfonyl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

1M Hydrochloric acid

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Add the non-nucleophilic base (1.1-1.2 eq) to the solution. Subsequently, add methylamine (1.1-1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash successively with 1M HCl to remove excess amine and base, followed by water and then brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthetic workflow for this compound.

References

The Enduring Versatility of Sulfonamides: A Technical Guide to Their Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group, a cornerstone of medicinal chemistry for nearly a century, continues to demonstrate remarkable therapeutic versatility. From their initial discovery as groundbreaking antibacterial agents to their current applications in oncology, inflammation, and beyond, sulfonamide-containing compounds represent a privileged scaffold in drug design. This technical guide provides an in-depth exploration of the multifaceted therapeutic applications of sulfonamides, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and development efforts.

Core Therapeutic Areas and Mechanisms of Action

Sulfonamides exert their diverse pharmacological effects by interacting with a wide array of biological targets. Their core therapeutic applications are summarized below, with detailed quantitative data presented in the subsequent tables.

Antibacterial Agents

The classic mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor for essential nucleotides and amino acids, ultimately leading to bacteriostasis.[2][3] This pathway is an attractive target as humans obtain folic acid from their diet and lack the DHPS enzyme.[3]

Anticancer Agents

The anticancer activity of sulfonamides is multifaceted, involving the inhibition of several key pathways in tumor progression:

-

Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[4] These enzymes are crucial for pH regulation in the acidic tumor microenvironment, and their inhibition can disrupt tumor growth and survival.[5]

-

Tyrosine Kinase Inhibition: A significant number of sulfonamide derivatives act as tyrosine kinase inhibitors, targeting receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7][8] By blocking the signaling cascades that drive angiogenesis and cell proliferation, these compounds can effectively halt tumor growth.[6][7]

-

Cell Cycle Arrest and Apoptosis Induction: Certain sulfonamides have been shown to induce cell cycle arrest, often in the G1 or G2/M phase, and promote apoptosis in cancer cells.[9]

Carbonic Anhydrase Inhibitors

Beyond their role in oncology, sulfonamide-based carbonic anhydrase inhibitors are utilized in the treatment of various conditions, including glaucoma, edema, and epilepsy.[10] By inhibiting CA isoforms in different tissues, these drugs can modulate physiological processes such as aqueous humor formation and neuronal excitability.

Anti-inflammatory Agents

The anti-inflammatory properties of some sulfonamides, such as sulfasalazine, are attributed to their ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[11] Sulfasalazine has been shown to directly inhibit IκB kinases (IKK-α and IKK-β), preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB, which is a master regulator of pro-inflammatory gene expression.[11]

Diuretics

Sulfonamide diuretics, including thiazides and loop diuretics, act on the renal tubules to increase the excretion of salt and water.[1] Their primary mechanism involves the inhibition of specific ion co-transporters.

Quantitative Data Summary

The following tables summarize key quantitative data for various sulfonamide compounds across different therapeutic areas, providing a basis for comparison and further development.

Table 1: Anticancer Activity of Sulfonamide Derivatives (IC50 Values)

| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | 7.2 ± 1.12 | [12] |

| MDA-MB-231 | 4.62 ± 0.13 | [12] | |

| MCF-7 | 7.13 ± 0.13 | [12] | |

| N-ethyl toluene-4-sulfonamide (8a) | HeLa | 10.9 ± 1.01 | [12] |

| MDA-MB-231 | 19.22 ± 1.67 | [12] | |

| MCF-7 | 12.21 ± 0.93 | [12] | |

| Compound 25 | MCF-7 | 0.66 ± 0.04 | [8] |

| T47D | 4.51 ± 0.2 | [8] | |

| Compound 13 | MCF-7 | 0.0977 | [8] |

| Compound 16 | A549 | 0.1145 | [8] |

| Sorafenib | MCF-7 | 0.404 ± 0.03 | [8] |

| Cisplatin | HeLa | 10.9 ± 1.01 | [13] |

| Doxorubicin | MCF-7 | 7.13 ± 0.13 | [13] |

Table 2: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives (IC50/Ki Values)

| Compound | CA Isoform | IC50 (µM) / Ki (nM) | Reference |

| Acetazolamide | CA II | 5.86 (IC50) | [1] |

| Compound 1e | CA II | 5.69 (IC50) | [1] |

| Compound 2b | CA II | 3.96 (IC50) | [1] |

| Compound 3a | CA II | 2.02 (IC50) | [1] |

| Mono-substituted sulfonamide | hCA II | 16.7 (Ki) | [14] |

| Compound 18 | hCA IV | 3.2 (Ki, µM) | [15] |

| Compound 24 | hCA IV | 4.6 (Ki, µM) | [15] |

Table 3: Antibacterial Activity of Sulfonamide Derivatives (MIC Values)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide derivative I | S. aureus (clinical isolates) | 32 - 512 | [16][17] |

| Sulfonamide derivative 1b | S. aureus ATCC 25923 | 64 - 256 | [18] |

| 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | S. aureus | 1.8 | [19] |

| 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate | E. coli | 12.5 | [19] |

| Streptomycin | E. coli | 6.25 | [19] |

Table 4: Pharmacokinetic (ADME) Parameters of Selected Sulfonamides

| Compound | Species | Clearance (CLp) (L/h/kg) | Volume of Distribution (Vβ) (L/kg) | Half-life (t1/2) (h) | Oral Bioavailability (F) (%) | Reference |

| ABT-639 | Rat | 0.55 | 2.7 | 3.3 | 73 | [10] |

| Dog | 0.045 | - | 4.9 | 88 | [10] | |

| Monkey | - | - | 8.3 | 95 | [10] | |

| Sulfamethoxazole | Human | - | - | 10 | - | [1] |

| Sulfadiazine | Human | - | - | 17 | - | [20] |

| Sulfadimidine | Human | - | - | 7 | - | [20] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions of sulfonamides is crucial for understanding their mechanisms of action and for designing novel therapeutic strategies. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Bacterial Folic Acid Synthesis Inhibition by Sulfonamides.

VEGFR-2 Signaling Pathway Inhibition by Sulfonamides.

NF-κB Signaling Pathway Modulation by Sulfasalazine.

General Workflow for an MTT Cell Viability Assay.

Detailed Experimental Protocols

To facilitate the replication and extension of key findings, this section provides detailed methodologies for representative experiments cited in the literature.

General Synthesis of N-Substituted-2,4-dichlorobenzenesulfonamides[21]

This protocol describes a standard method for the synthesis of sulfonamides from a sulfonyl chloride and an amine.

-

Materials:

-

Primary or secondary amine (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (1.5 equivalents)

-

2,4-Dichlorobenzenesulfonyl chloride (1.0 equivalent)

-

1M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

-

-

Procedure:

-

Dissolve the amine (1.2 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.5 eq) to the stirred solution.

-

Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

-

-

Characterization:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic S=O stretching bands.

-

In Vitro Anticancer Activity: MTT Cell Viability Assay[9][22][23][24][25]

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the sulfonamide compound in complete medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

In Vitro Carbonic Anhydrase Inhibition Assay[26][27]

This assay measures the inhibition of CA-catalyzed hydrolysis of a substrate.

-

Materials:

-

Purified human carbonic anhydrase isoform (e.g., hCA II)

-

Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)

-

Sulfonamide inhibitor stock solution in DMSO

-

p-Nitrophenyl acetate (substrate)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add 60 µL of Tris-sulfate buffer, 10 µL of the test sulfonamide compound at various concentrations, and 10 µL of the CA enzyme solution.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of freshly prepared p-nitrophenyl acetate substrate.

-

Incubate for 30 minutes at 25°C.

-

Measure the absorbance of the product, p-nitrophenol, at 348 nm.

-

Include controls with DMSO (no inhibitor) and a standard inhibitor like acetazolamide.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

In Vivo Antibacterial Efficacy: Murine Systemic Infection Model[6]

This model assesses the in vivo efficacy of an antibacterial sulfonamide.

-

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

A clinical isolate of Methicillin-resistant Staphylococcus aureus (MRSA)

-

Tryptic soy agar

-

Sterile saline

-

Test sulfonamide compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., vancomycin)

-

-

Procedure:

-

Inoculum Preparation: Culture MRSA overnight on a tryptic soy agar plate. Suspend colonies in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.

-

Infection: Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension.

-

Treatment: One hour post-infection, administer the test sulfonamide compound orally (PO) or via IP injection. Include a vehicle control group and a positive control group.

-

Monitoring: Monitor the mice for 7 days post-infection.

-

Endpoint: Determine the 50% effective dose (ED50), which is the dose that protects 50% of the mice from death.

-

In Vivo Anti-inflammatory Activity: Rat Paw Edema Model[6][28][29]

This model is used to evaluate the anti-inflammatory properties of sulfonamide compounds.

-

Materials:

-

Male Wistar rats (150-200 g)

-

Test sulfonamide compound

-

Vehicle

-

Positive control (e.g., indomethacin)

-

1% Carrageenan solution in saline

-

Plethysmometer

-

-

Procedure:

-

Compound Administration: Administer the test sulfonamide compound orally (PO) at various doses. Include a vehicle control group and a positive control group.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

-

Conclusion and Future Directions

The sulfonamide scaffold remains a highly valuable platform in medicinal chemistry, with a rich history and a promising future. The diverse therapeutic applications, from combating infectious diseases to treating complex multifactorial diseases like cancer, underscore the adaptability of this chemical moiety. The continued exploration of novel sulfonamide derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of sulfonamide-based drug discovery.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cognizancejournal.com [cognizancejournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Sulfonamide-Based Schiff Bases as Potent Anticancer Agents: Spectral Analyses, Biological Activity, Molecular Docking, ADME, DFT, and Pharmacophore Modelling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. bowdish.ca [bowdish.ca]

- 19. benchchem.com [benchchem.com]

- 20. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 2-bromo-N-methylbenzenesulfonamide: Synthesis, Properties, and Potential Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough review of the existing literature on 2-bromo-N-methylbenzenesulfonamide, a member of the pharmacologically significant benzenesulfonamide class of compounds. Due to the limited availability of specific experimental data for this particular molecule, this review also draws upon information from closely related analogs, particularly 2-bromo-N-phenethylbenzenesulfonamide, to infer potential properties and biological activities. All quantitative data from the literature is summarized in structured tables, and detailed experimental protocols are provided for key synthetic procedures.

Chemical and Physical Properties

This compound is a synthetic organic compound with the molecular formula C7H8BrNO2S.[1] Its chemical structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group, with a methyl group attached to the nitrogen of the sulfonamide.

Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound

| Identifier/Descriptor | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 98192-14-4 | [1] |

| Molecular Formula | C7H8BrNO2S | [1] |

| Molecular Weight | 250.12 g/mol | [1] |

| Canonical SMILES | CNS(=O)(=O)C1=CC=CC=C1Br | [1] |

| InChI Key | HSCKMNXETNFFAJ-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 54.6 Ų | [1] |

| Exact Mass | 248.94591 Da | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-bromobenzenesulfonyl chloride with methylamine. A plausible reaction scheme is the nucleophilic substitution at the sulfonyl chloride by the amine.

Experimental Protocol: Synthesis from 2-bromobenzenesulfonyl chloride and Methylamine

This protocol is adapted from general methods for the synthesis of sulfonamides.

Materials:

-

2-bromobenzenesulfonyl chloride

-

Methylamine (e.g., 40% in water or as a gas)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine or Pyridine, to neutralize HCl byproduct)

-

1M HCl solution

-

Saturated NaHCO3 solution

-

Brine

-

Anhydrous drying agent (e.g., MgSO4 or Na2SO4)

Procedure:

-

Dissolve methylamine and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplet, ~7.4-8.1 ppm), NH proton (singlet or broad singlet), N-methyl protons (singlet, ~2.5-3.0 ppm). |

| ¹³C NMR | Aromatic carbons (~120-140 ppm), N-methyl carbon (~25-30 ppm). |

| IR (cm⁻¹) | ~3250 (N-H stretch), ~1330 & ~1160 (S=O asymmetric and symmetric stretch), ~750 (C-Br stretch). |

| Mass Spec (ESI-MS) | [M+H]⁺: 249.95, 251.95 (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). |

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for obtaining spectroscopic data, adapted from methods for similar compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A sample of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube and spectra are recorded on a 400 MHz or higher spectrometer.[2]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum of the clean, empty crystal is recorded prior to the sample analysis.[2]

Electrospray Ionization Mass Spectrometry (ESI-MS): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is infused into the ESI source of a mass spectrometer. The analysis is typically performed in positive ion mode, and data is collected over a relevant mass-to-charge (m/z) range.[2]

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for this compound, the benzenesulfonamide scaffold is a well-established pharmacophore present in numerous therapeutic agents.[3] Derivatives of this class have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]

Based on the activities of related benzenesulfonamides, potential mechanisms of action for this compound could involve the inhibition of key enzymes. For instance, many sulfonamides are known to inhibit carbonic anhydrases, a family of zinc-containing metalloenzymes.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Hypothetical)

This protocol describes a common method to assess the inhibition of carbonic anhydrase, a potential target for benzenesulfonamides.

Objective: To determine the inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII).

Methodology: A stopped-flow spectrophotometric assay is used to measure the inhibition of CA-catalyzed CO₂ hydration.

-

A solution of the hCA isoenzyme is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer containing a pH indicator (e.g., p-nitrophenol).

-

The initial rate of the hydration reaction is monitored by the change in absorbance of the pH indicator at a specific wavelength.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the enzyme activity against the inhibitor concentration.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[1]

Conclusion

This compound is a readily synthesizable compound belonging to the versatile benzenesulfonamide class. While specific experimental data on its spectroscopic properties and biological activities are currently lacking in the public domain, this review provides a comprehensive overview of its known chemical properties, a detailed synthetic protocol, and predicted spectroscopic characteristics based on analogous compounds. The established pharmacological importance of the benzenesulfonamide scaffold suggests that this compound may possess interesting biological activities, warranting further investigation by researchers in drug discovery and medicinal chemistry. The provided experimental protocols offer a foundation for the synthesis, characterization, and biological evaluation of this compound.

References

The Strategic Role of 2-Bromo-N-methylbenzenesulfonamide in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-methylbenzenesulfonamide is a versatile synthetic intermediate whose value lies in the strategic placement of its functional groups: a reactive bromine atom on the aromatic ring and a sulfonamide moiety. This combination makes it a key building block in the construction of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs.[1] The bromine atom, in turn, serves as a versatile handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. This guide provides an in-depth look at the synthesis of this compound and its pivotal role as a substrate in key carbon-carbon and carbon-nitrogen bond-forming reactions.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key computed physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrNO₂S | [2] |

| Molecular Weight | 250.11 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 98192-14-4 | [2] |

| Canonical SMILES | CNS(=O)(=O)C1=CC=CC=C1Br | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis of this compound

The most common and direct route to this compound involves the reaction of 2-bromobenzenesulfonyl chloride with methylamine.[3] This is a standard nucleophilic substitution reaction at the sulfonyl group.

References

- 1. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]

The Strategic Utility of 2-bromo-N-methylbenzenesulfonamide in Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of 2-bromo-N-methylbenzenesulfonamide, a key intermediate in the synthesis of a variety of pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, chemical properties, and potential applications in medicinal chemistry.

Introduction

Benzenesulfonamide derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This compound (CAS 98192-14-4) is a versatile building block within this class of compounds. Its unique substitution pattern, featuring a bromine atom ortho to the sulfonamide group, provides a reactive handle for further molecular elaboration through various cross-coupling reactions, making it a valuable intermediate in the construction of complex drug molecules. The presence of the N-methylsulfonamide moiety can also influence the physicochemical properties and biological activity of the final active pharmaceutical ingredient (API).

Physicochemical and Safety Data

A summary of the key computed physicochemical properties and hazard information for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrNO₂S | [1] |

| Molecular Weight | 250.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 98192-14-4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 54.6 Ų | [1] |

| LogP | 1.6 | [1] |

Safety Information: this compound is classified with the following hazards[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE) should be used when handling this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from 2-bromoaniline. The first step involves the preparation of the key intermediate, 2-bromobenzenesulfonyl chloride, via a Sandmeyer-type reaction. This is followed by the reaction of the sulfonyl chloride with methylamine to yield the final product.

Experimental Protocol: Synthesis of 2-bromobenzenesulfonyl chloride

Materials:

-

2-bromoaniline

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Copper(I) chloride

-

Acetic acid

-

Sulfur dioxide

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Diazotization: Dissolve 2-bromoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and cool it. Add Copper(I) chloride as a catalyst.

-

Coupling: Add the cold diazonium salt solution portion-wise to the sulfur dioxide solution, controlling the temperature.

-

Work-up and Purification: After the addition is complete, stir the reaction mixture at room temperature and then pour it onto crushed ice. Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 2-bromobenzenesulfonyl chloride can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-bromobenzenesulfonyl chloride

-

Methylamine (e.g., 40% in water or as a solution in a suitable solvent)

-

A suitable solvent (e.g., dichloromethane, ethanol)

-

A base (e.g., triethylamine, pyridine, if using methylamine hydrochloride)

Procedure:

-

Reaction Setup: Dissolve 2-bromobenzenesulfonyl chloride in a suitable solvent such as ethanol.

-

Amination: Add methylamine to the solution. If methylamine hydrochloride is used, a base like triethylamine should be added to neutralize the HCl.

-

Reaction Progression: Reflux the reaction mixture for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be taken up in an organic solvent and washed with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Application as a Pharmaceutical Intermediate

While the direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motif is present in various pharmacologically active molecules. The 2-bromobenzenesulfonamide core is a versatile scaffold for the synthesis of kinase inhibitors and other therapeutic agents. The bromine atom can be readily functionalized via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Hypothetical Application in the Synthesis of a Kinase Inhibitor

A plausible application of this compound is in the synthesis of kinase inhibitors. For instance, a Suzuki-Miyaura coupling reaction could be employed to couple the 2-bromobenzenesulfonamide core with a boronic acid derivative of a heterocyclic moiety known to interact with the hinge region of a target kinase.

Hypothetical Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Hypothetical workflow for a Suzuki-Miyaura coupling reaction.

Relevance to Adrenergic Receptor Modulators

The benzenesulfonamide scaffold is also found in drugs targeting G-protein coupled receptors, such as adrenergic receptors. For example, the antihypertensive drug Amosulalol is a benzenesulfonamide derivative that acts as an antagonist at both α1- and β-adrenergic receptors. While not a direct product of this compound, its mechanism provides insight into the potential biological targets of molecules derived from this intermediate.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors by agonists like norepinephrine leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC).[2][3] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.[2][3] An antagonist would block this cascade.

Caption: Simplified α1-adrenergic receptor signaling pathway.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules with potential therapeutic applications. Its utility stems from the presence of a reactive bromine atom, which allows for the strategic introduction of diverse functionalities through well-established cross-coupling methodologies. While a direct lineage to a currently marketed drug is not readily apparent in the public domain, the structural motifs accessible from this intermediate are highly relevant to the development of kinase inhibitors and modulators of other important biological targets. Further exploration of the reactivity of this compound is warranted to fully exploit its potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 2-bromo-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-bromo-N-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals a straightforward and efficient synthetic pathway. The primary disconnection occurs at the sulfonamide bond, identifying 2-bromobenzenesulfonyl chloride and methylamine as the key precursors. The synthesis of 2-bromobenzenesulfonyl chloride can be achieved from readily available starting materials such as 2-bromoaniline or 2-aminobenzenesulfonic acid.

An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-bromo-N-methylbenzenesulfonamide. The information is compiled from computational data and extrapolated from methodologies established for structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering essential data and standardized experimental protocols.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that much of the available data is computationally predicted, and experimental values should be determined for validation in a laboratory setting.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 98192-14-4 | |

| Molecular Formula | C₇H₈BrNO₂S | |

| Molecular Weight | 250.113 g/mol | [1] |

| Canonical SMILES | CNS(=O)(=O)C1=CC=CC=C1Br | |

| InChIKey | HSCKMNXETNFFAJ-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 (logP) | 1.6 | |

| Topological Polar Surface Area | 54.6 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Density | 1.601 g/cm³ | [1] |

| Boiling Point (at 760 mmHg) | 341.9 °C | [1] |

| Flash Point | 160.6 °C | [1] |

| Melting Point | Not available | [1] |

Experimental Protocols

Detailed experimental verification of the computed properties is crucial for any research or development application. The following sections provide standardized, adaptable protocols for determining the key physicochemical parameters of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 2-bromobenzenesulfonyl chloride with methylamine. This is a standard method for the formation of sulfonamides.

Materials:

-

2-bromobenzenesulfonyl chloride

-

Methylamine (e.g., 40% in water or as a gas)

-

A suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

A base to neutralize HCl byproduct (e.g., triethylamine, pyridine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromobenzenesulfonyl chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Amine: Slowly add a solution of methylamine and the base to the cooled sulfonyl chloride solution. The reaction is exothermic, and maintaining a low temperature is important to control the reaction rate and minimize side products.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for a designated period and then allow it to warm to room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.

-

Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Determination of Melting Point

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (digital or manual)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the purified this compound is completely dry and finely powdered.

-

Loading the Capillary Tube: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating Rate: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Determination of Solubility

Understanding the solubility profile is essential for formulation and biological testing.

Qualitative Assessment:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), hexane).

-

Procedure: To approximately 5-10 mg of this compound in a small test tube, add 1 mL of the selected solvent.

-

Mixing and Observation: Vigorously mix the sample for 30-60 seconds. Allow any undissolved solid to settle and visually classify the solubility as soluble, partially soluble, or insoluble.

Quantitative Assessment (Shake-Flask Method):

-

Saturated Solution Preparation: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully extract a known volume of the supernatant and filter it to remove any solid particles.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the compound at different pH values.

Potentiometric Titration:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water-methanol).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

UV-Metric or Spectrophotometric Method:

This method is useful for compounds with a chromophore that changes absorbance upon ionization.

-

Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.

-

Sample Preparation: Prepare solutions of the compound with a constant concentration in each of the buffer solutions.

-

Measurement: Measure the UV-Vis absorbance spectrum of each solution.

-

Data Analysis: The pKa can be calculated by analyzing the change in absorbance at a specific wavelength as a function of pH.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a key indicator of the lipophilicity of a compound.

Shake-Flask Method (OECD Guideline 107):

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously until equilibrium is reached.

-

Phase Separation: Separate the two phases by centrifugation.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117):

This is a faster, indirect method for estimating logP.

-

Column and Mobile Phase: Use a C18 stationary phase and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.

-

Calibration: Inject a series of standard compounds with known logP values and record their retention times.

-

Sample Analysis: Inject the this compound sample and record its retention time.

-

Calculation: A calibration curve of log k (logarithm of the retention factor) versus known logP values is created. The logP of the sample is then determined from its retention time using this calibration curve.

Visualized Workflows

The following diagrams illustrate the logical flow for the synthesis and characterization of this compound.

References

Safety and Handling of 2-bromo-N-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and key chemical properties of 2-bromo-N-methylbenzenesulfonamide. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related analogs and established chemical principles to provide a reliable framework for its safe use in a laboratory setting. This document is intended for an audience with a strong background in chemistry and laboratory safety practices.

Compound Identification and Properties

This compound is a halogenated aromatic sulfonamide. While specific, experimentally determined physical and chemical properties are not widely published, a summary of computed data provides valuable insights into its characteristics.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Identifier/Descriptor | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 98192-14-4 | PubChem |

| Molecular Formula | C₇H₈BrNO₂S | PubChem |

| Molecular Weight | 250.11 g/mol | PubChem |

| Canonical SMILES | CNS(=O)(=O)C1=CC=CC=C1Br | PubChem |

| InChI Key | HSCKMNXETNFFAJ-UHFFFAOYSA-N | PubChem |

| Topological Polar Surface Area | 54.6 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 248.9459 g/mol | PubChem |

Note: The properties listed above are computationally derived and should be used as estimates.

Hazard Identification and Safety Precautions

Potential Hazards:

-

Skin Irritation: Similar compounds are known to cause skin irritation.[1]

-

Serious Eye Irritation: May cause serious eye irritation.

-

Acute Toxicity (Oral): Some related compounds are classified as acutely toxic if swallowed.[2][3]

-

Respiratory Tract Irritation: May cause respiratory irritation.

Recommended Safety Precautions:

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]

-

In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[1]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

-

Handling:

-

Avoid creating dust.

-

Use non-sparking tools.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Experimental Protocols

The following protocols are generalized procedures based on standard methods for the synthesis of sulfonamides and should be adapted and optimized as necessary.

Synthesis of this compound

The synthesis of this compound can be achieved via the reaction of 2-bromobenzenesulfonyl chloride with methylamine.[4]

Materials:

-

2-bromobenzenesulfonyl chloride

-

Methylamine (e.g., 40% in water or as a solution in ethanol)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve 2-bromobenzenesulfonyl chloride (1 equivalent) in ethanol.

-

To this solution, add methylamine (at least 2 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 2 hours, reaction progress can be monitored by TLC).[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure.

-

The residue can be taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-bromo-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-bromo-N-methylbenzenesulfonamide through the reaction of 2-bromobenzenesulfonyl chloride with methylamine. This document details a specific, high-yield experimental protocol and discusses the potential applications of the resulting compound in the field of drug discovery and development, based on the known biological activities of structurally related sulfonamides.

Reaction Principle and Overview

The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction. In this case, the nucleophilic nitrogen atom of methylamine attacks the electrophilic sulfur atom of the 2-bromobenzenesulfonyl chloride. The reaction proceeds with the displacement of the chloride leaving group, forming a stable sulfonamide bond. A base is typically used to neutralize the hydrochloric acid byproduct generated during the reaction. In the provided protocol, an excess of methylamine itself serves as the base.

The general reaction is as follows:

2-bromobenzenesulfonyl chloride + methylamine → this compound + methylammonium chloride

Data Presentation

| Parameter | Value | Reference |

| Starting Material 1 | 2-bromobenzenesulfonyl chloride | |

| Starting Material 2 | Methylamine | |

| Solvent | Ethanol | |

| Reaction Temperature | Reflux | |

| Reaction Time | 2 hours | |

| Yield | 99% | [1] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

-

2-bromobenzenesulfonyl chloride

-

Methylamine (solution in a suitable solvent, e.g., ethanol or as a gas)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Column chromatography setup (if further purification is desired)

-

Silica gel

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

Procedure:

-

To a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in ethanol (approximately 10 mL per gram of sulfonyl chloride) in a round-bottom flask, add methylamine (4.0 eq).

-

The reaction mixture is then heated to reflux with stirring for a period of 2 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product obtained can be purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 10% EtOAc in PE), to afford the pure this compound as a white solid.[1]

Potential Applications in Drug Development